molecular formula C22H27N3O2 B11385931 1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11385931
M. Wt: 365.5 g/mol
InChI Key: KULQFZPGFHHKGO-UHFFFAOYSA-N
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Description

1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodiazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate benzodiazole compound.

    Attachment of the Methoxyphenoxyethyl Group: The final step involves the attachment of the 3-methoxyphenoxyethyl group through etherification reactions, typically using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the benzodiazole core or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the benzodiazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    DNA Interaction: Intercalating into DNA or interacting with DNA-binding proteins, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(3-hydroxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Similar structure with a hydroxyl group instead of a methoxy group.

    1-[2-(3-chlorophenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Contains a chlorine atom instead of a methoxy group.

    1-[2-(3-methylphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole: Features a methyl group instead of a methoxy group.

Uniqueness

1-[2-(3-methoxyphenoxy)ethyl]-2-[(piperidin-1-yl)methyl]-1H-1,3-benzodiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

1-[2-(3-methoxyphenoxy)ethyl]-2-(piperidin-1-ylmethyl)benzimidazole

InChI

InChI=1S/C22H27N3O2/c1-26-18-8-7-9-19(16-18)27-15-14-25-21-11-4-3-10-20(21)23-22(25)17-24-12-5-2-6-13-24/h3-4,7-11,16H,2,5-6,12-15,17H2,1H3

InChI Key

KULQFZPGFHHKGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN4CCCCC4

Origin of Product

United States

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